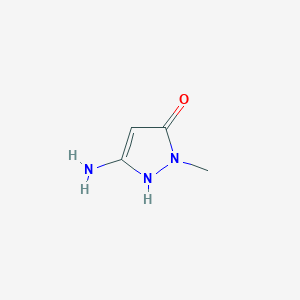

3-amino-1-methyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-amino-1-methyl-1H-pyrazol-5-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I can lead to the formation of various isomers, depending on the substituents present on the pyrazole ring . Similarly, the synthesis of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes has been reported, showcasing the ligand's ability to coordinate with metals such as Zn, Cu, and Hg . Additionally, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands has been achieved through aminoalkylation, leading to water-soluble pyrazolate rhodium(I) complexes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one has been determined, revealing intramolecular hydrogen bonding and the tautomeric form of the 3-pyrazolone ring in the solid state . The metal complexes of 3-amino-4-acetyl-5-methylpyrazole have been structurally characterized, showing a distorted tetrahedral coordination around the metal centers .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic attack, acylation, and condensation. The reactivity of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with different electrophiles has been studied, leading to the formation of amides and thioureas, which are potential ligands for metal complexation . The conversion of 1-(2-amino)-benzoyl-1-methylhydrazones of β-dicarbonyl compounds into heterocyclic derivatives has also been explored, yielding novel pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The hydrogen bonding interactions in these compounds play a crucial role in determining their crystal packing and, consequently, their solid-state properties . The physicochemical characteristics, as well as the IR and 1H NMR spectra of these compounds, are consistent with their observed molecular structures .

Applications De Recherche Scientifique

General Applications

Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

Results/Outcomes

The outcomes also depend on the specific application. In general, this compound is a valuable intermediate that contributes to the synthesis of a wide range of substances in various scientific fields .

Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Methods of Application/Experimental Procedures: The compound is used in the design and synthesis of active agents in different therapeutic areas . The specific methods of application or experimental procedures would depend on the particular therapeutic target and the design of the compound.

Results/Outcomes: Some of the most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, a derivative of aminopyrazole, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Organic Synthesis

Scientific Field: Organic Synthesis

Methods of Application/Experimental Procedures: The compound can undergo a series of nucleophilic substitution reactions due to the significant basicity and nucleophilicity of the amino group . This allows for the synthesis of various pyrazole derivatives .

Results/Outcomes

The outcomes depend on the specific reactions and the reactants used. The compound can lead to the synthesis of a wide range of heterocyclic compounds .

Agrochemicals

Scientific Field: Agrochemicals

Results/Outcomes

The outcomes also depend on the specific agrochemical being synthesized. In general, this compound contributes to the synthesis of a variety of agrochemicals .

Dyestuff

Results/Outcomes

The outcomes also depend on the specific dye being synthesized. In general, this compound contributes to the synthesis of a variety of dyes .

Supramolecular and Polymer Chemistry

Scientific Field: Supramolecular and Polymer Chemistry

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular supramolecular or polymer structure being synthesized .

Results/Outcomes

The outcomes also depend on the specific structure being synthesized. In general, this compound contributes to the synthesis of a variety of supramolecular structures and polymers .

Food Industry and Cosmetic Colourings

Scientific Field: Food Industry and Cosmetic Colourings

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular food additive or cosmetic product being synthesized .

Results/Outcomes

The outcomes also depend on the specific product being synthesized. In general, this compound contributes to the synthesis of a variety of food additives and cosmetic products .

UV Stabilisers

Scientific Field: UV Stabilisers

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular UV protective material being synthesized .

Results/Outcomes

The outcomes also depend on the specific material being synthesized. In general, this compound contributes to the synthesis of a variety of UV protective materials .

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

Propriétés

IUPAC Name |

5-amino-2-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVFIVSNVVUSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508762 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1H-pyrazol-5-ol | |

CAS RN |

54235-29-9 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)